molecular formula C9H12N2O4Si B14510077 (2,4-Dinitrophenyl)(trimethyl)silane CAS No. 62967-91-3

(2,4-Dinitrophenyl)(trimethyl)silane

Cat. No.: B14510077
CAS No.: 62967-91-3
M. Wt: 240.29 g/mol
InChI Key: SFFBOXJZKYEXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dinitrophenyl)(trimethyl)silane is an organosilicon compound that features a phenyl ring substituted with two nitro groups at the 2 and 4 positions, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dinitrophenyl)(trimethyl)silane typically involves the reaction of 2,4-dinitrophenyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

2,4-Dinitrophenyl chloride+Trimethylsilyl chlorideBaseThis compound+HCl\text{2,4-Dinitrophenyl chloride} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 2,4-Dinitrophenyl chloride+Trimethylsilyl chlorideBase​this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dinitrophenyl)(trimethyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed to form a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) can be used with hydrogen gas.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the trimethylsilyl group.

Major Products Formed

    Amino Derivatives: Reduction of the nitro groups yields amino derivatives.

    Phenol Derivatives: Hydrolysis of the trimethylsilyl group yields phenol derivatives.

Scientific Research Applications

Chemistry

(2,4-Dinitrophenyl)(trimethyl)silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine

In biological research, derivatives of this compound are used as probes to study enzyme activities and protein interactions. The compound’s ability to form stable complexes with biomolecules makes it valuable in biochemical assays.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (2,4-Dinitrophenyl)(trimethyl)silane involves its ability to interact with various molecular targets through its functional groups. The nitro groups can participate in electron transfer reactions, while the trimethylsilyl group can undergo hydrolysis to release reactive intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

    Trimethylsilyl Chloride: Used as a silylating agent in organic synthesis.

    2,4-Dinitrophenol: Known for its use as a metabolic uncoupler.

Uniqueness

(2,4-Dinitrophenyl)(trimethyl)silane is unique due to the combination of the nitro-substituted phenyl ring and the trimethylsilyl group. This combination imparts distinct chemical reactivity and stability, making it a versatile reagent in various applications.

Properties

CAS No.

62967-91-3

Molecular Formula

C9H12N2O4Si

Molecular Weight

240.29 g/mol

IUPAC Name

(2,4-dinitrophenyl)-trimethylsilane

InChI

InChI=1S/C9H12N2O4Si/c1-16(2,3)9-5-4-7(10(12)13)6-8(9)11(14)15/h4-6H,1-3H3

InChI Key

SFFBOXJZKYEXLO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.